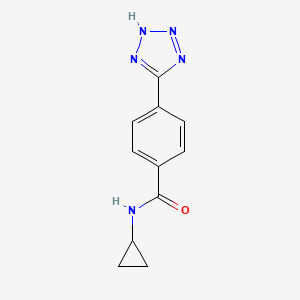
n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under reflux.
Industrial Production Methods
Industrial production of tetrazole derivatives, including n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide, often employs scalable and cost-effective methods. These methods may involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzaldehyde: A related compound with similar structural features but different functional groups.
5-(1H-Tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid: Another tetrazole derivative with distinct chemical properties.
Uniqueness
n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H11N5O/c17-11(12-9-5-6-9)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4,9H,5-6H2,(H,12,17)(H,13,14,15,16) |
InChI Key |
VMDCISRXMOIGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















